molecular formula C13H19N3O3S B8726773 N-[4-(4-Acetylpiperazin-1-yl)phenyl]methanesulfonamide CAS No. 112940-53-1

N-[4-(4-Acetylpiperazin-1-yl)phenyl]methanesulfonamide

Cat. No. B8726773
M. Wt: 297.38 g/mol
InChI Key: DXYJMRIDTXCXGJ-UHFFFAOYSA-N
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Patent
US04797401

Procedure details

To 1-Acetyl-4-(4-aminophenyl)piperazine (10.96 g) in ice-cold pyridine (100 ml) was added methanesulphonyl chloride (6.3 g) dropwise. The mixture was then stirred at ambient temperature overnight and the pyridine removed in vacuo. The residue was triturated with aqueous sodium bicarbonate, and the resulting solid was washed (water) and crystallized from methanol/ethyl acetate (charcoal). The yield of the title compound was 9.97 g, m.p. 165°-7°.
Quantity
10.96 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[CH2:9][CH2:8][N:7]([C:10]2[CH:15]=[CH:14][C:13]([NH2:16])=[CH:12][CH:11]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2].[CH3:17][S:18](Cl)(=[O:20])=[O:19]>>[C:1]([N:4]1[CH2:5][CH2:6][N:7]([C:10]2[CH:15]=[CH:14][C:13]([NH:16][S:18]([CH3:17])(=[O:20])=[O:19])=[CH:12][CH:11]=2)[CH2:8][CH2:9]1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
10.96 g
Type
reactant
Smiles
C(C)(=O)N1CCN(CC1)C1=CC=C(C=C1)N
Name
Quantity
6.3 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
ice
Quantity
100 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the pyridine removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with aqueous sodium bicarbonate
WASH
Type
WASH
Details
the resulting solid was washed (water)
CUSTOM
Type
CUSTOM
Details
crystallized from methanol/ethyl acetate (charcoal)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C)(=O)N1CCN(CC1)C1=CC=C(C=C1)NS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.